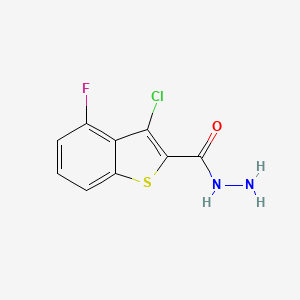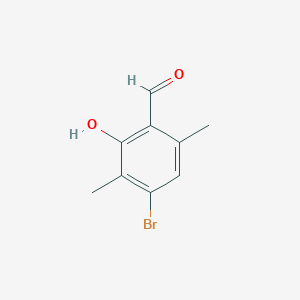![molecular formula C15H15BN2O3 B2617674 {1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid CAS No. 2377609-78-2](/img/structure/B2617674.png)
{1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a benzodiazole and a boronic acid moiety in its structure makes it a versatile reagent in various chemical transformations.
作用機序
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and other organic groups in these reactions .
Mode of Action
The mode of action of {1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring organic groups from boron to palladium . This process, known as transmetalation, results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis to create a variety of complex organic compounds . The downstream effects of these reactions depend on the specific compounds being synthesized .
Pharmacokinetics
Boronic acids, in general, are known to be relatively stable and readily prepared , which suggests that they may have favorable bioavailability.
Result of Action
The molecular and cellular effects of this compound are likely related to its role in Suzuki–Miyaura cross-coupling reactions . By facilitating the formation of new carbon-carbon bonds, this compound can contribute to the synthesis of a wide variety of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant , suggesting that this compound can function effectively in a variety of chemical environments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid typically involves the reaction of 1,3-benzodiazole derivatives with boronic acid reagents. One common method includes the use of palladium-catalyzed cross-coupling reactions, where the benzodiazole derivative is reacted with a boronic acid or boronate ester under mild conditions . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.
化学反応の分析
Types of Reactions: {1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield the corresponding alcohol or amine derivatives.
Substitution: The benzodiazole moiety can undergo electrophilic or nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, such as N-bromosuccinimide, and nucleophiles, like amines or thiols, are frequently used.
Major Products: The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted benzodiazole derivatives .
科学的研究の応用
Chemistry: In chemistry, {1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid is widely used in Suzuki–Miyaura coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: Its ability to form stable complexes with biological molecules makes it a valuable tool in drug discovery and development .
Industry: In the industrial sector, this boronic acid derivative is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties enable the creation of materials with specific functionalities and improved performance .
類似化合物との比較
5-(4-Methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group but differs in the core structure, which is an indole instead of a benzodiazole.
5-(4-Methoxyphenyl)-1H-imidazole: Similar to the indole derivative, this compound has an imidazole core and exhibits different chemical properties and reactivity.
Uniqueness: The uniqueness of {1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid lies in its dual functionality, combining the reactivity of both the benzodiazole and boronic acid moieties. This makes it a versatile reagent in various chemical transformations and enhances its utility in scientific research and industrial applications .
特性
IUPAC Name |
[1-[(4-methoxyphenyl)methyl]benzimidazol-5-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BN2O3/c1-21-13-5-2-11(3-6-13)9-18-10-17-14-8-12(16(19)20)4-7-15(14)18/h2-8,10,19-20H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOUIXMSENHNHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=N2)CC3=CC=C(C=C3)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Benzyl-4-[(4-chlorophenyl)sulfanyl]phthalazine](/img/structure/B2617591.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-nitrobenzamide](/img/structure/B2617594.png)
![2-[5-acetamido-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617595.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbutanamide](/img/structure/B2617597.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide](/img/structure/B2617601.png)
![1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B2617602.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2617603.png)

![(2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B2617606.png)


![Methyl 4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}benzoate](/img/structure/B2617610.png)

![ethyl 2-[(2Z)-6-methanesulfonyl-2-[(4-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2617614.png)
